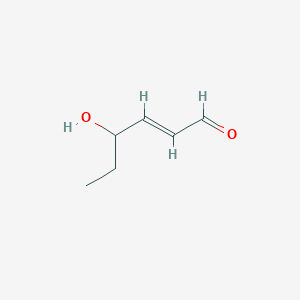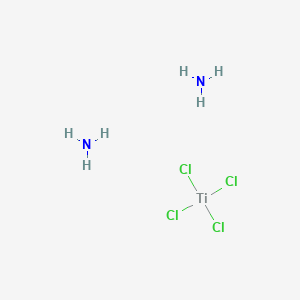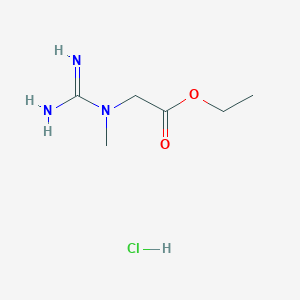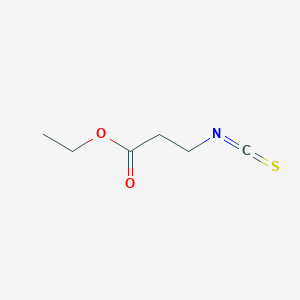
Ethyl 3-isothiocyanatopropionate
Übersicht
Beschreibung
Ethyl 3-isothiocyanatopropionate is a chemical compound that is related to various isothiocyanate derivatives. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds are discussed, which can give insights into the chemistry of isothiocyanates in general.
Synthesis Analysis
The synthesis of isothiocyanate derivatives can be complex and involves multiple steps. For instance, arylalkyl isothiocyanates can undergo intramolecular cyclisation with reagents like triethyloxonium tetrafluoroborate or ethyl or methyl fluorosulphonate to yield dihydroisoquinolines, which are useful intermediates for further chemical transformations . Similarly, the cyclisation of thienyl ethyl isothiocyanates can lead to the formation of dihydrothienopyridines, which can be further alkylated or reacted with amines to yield a variety of compounds . These methods demonstrate the versatility of isothiocyanates in synthesizing heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives is characterized by the presence of a thiocyanate group (-N=C=S) attached to an organic moiety. In the case of ethyl 3-isothiocyanatopropionate, this would involve a propionate group with an ethyl substituent. The structure of isothiocyanates is crucial for their reactivity and the types of cyclisation reactions they can undergo, as seen in the synthesis of dihydroisoquinolines and dihydrothienopyridines .
Chemical Reactions Analysis
Isothiocyanates are known for their reactivity, particularly in cyclisation reactions that form heterocyclic compounds. The papers describe the use of isothiocyanates in cyclisation reactions to form various ring systems, including dihydroisoquinolines and dihydrothienopyridines . These reactions are typically facilitated by strong electrophiles or acids, such as methyl fluorosulphate, triethyloxonium tetrafluoroborate, or polyphosphoric acid. The resulting heterocycles can then be further functionalized to produce a wide range of derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 3-isothiocyanatopropionate are not detailed in the provided papers, the properties of related isothiocyanate compounds can be inferred. Isothiocyanates generally have a strong odor and can be liquids or solids at room temperature, depending on their molecular structure. They are also known for their reactivity, particularly towards nucleophiles, due to the electrophilic nature of the thiocyanate group . The safety assessment of a related compound, ethyl 3-methylthiopropionate, indicates that it is not genotoxic, phototoxic, or photoallergenic, and it does not pose significant environmental risks . These properties may be somewhat similar for ethyl 3-isothiocyanatopropionate, although specific studies would be required for confirmation.
Wissenschaftliche Forschungsanwendungen
Isothiocyanates are bioactive compounds that are produced by plants, particularly cruciferous vegetables . They have been studied for their potential applications in various fields:
-
Chemistry : Isothiocyanates are used in organic synthesis due to their reactivity . They can act as building blocks for the synthesis of more complex molecules.
-
Biology : Isothiocyanates have been found to play an important role for the plant against microbial and pest infections . They are also studied for their potential health benefits in humans, including anti-cancer properties .
-
Medicine : Some isothiocyanates have shown potential as therapeutic agents. For example, they have been studied for their anti-cancer properties .
-
Agriculture : Isothiocyanates have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, and biopesticidal . They can be used as natural pesticides to protect crops.
-
Environmental Science : Isothiocyanates could potentially be used in bioremediation processes . They can help in the degradation of environmental pollutants.
Safety And Hazards
Ethyl 3-isothiocyanatopropionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is harmful if swallowed or in contact with skin . It is advised to use this chemical only outdoors or in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
ethyl 3-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTRONYNXNYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335712 | |
| Record name | Ethyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-isothiocyanatopropionate | |
CAS RN |
17126-62-4 | |
| Record name | Ethyl 3-isothiocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17126-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
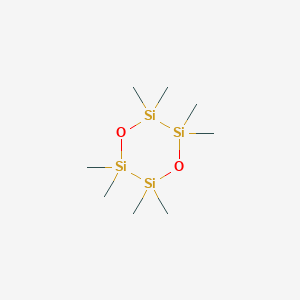
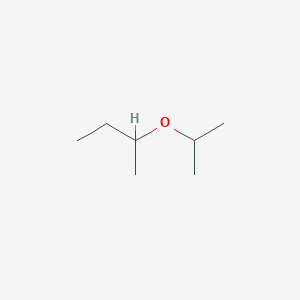

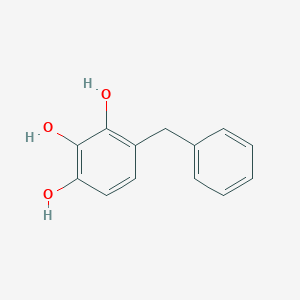
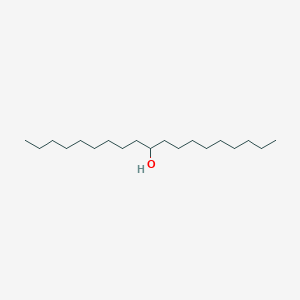
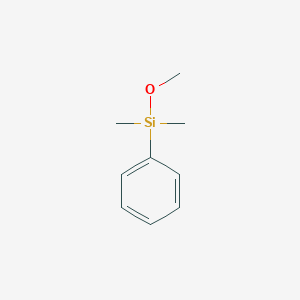
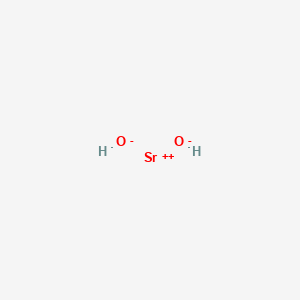
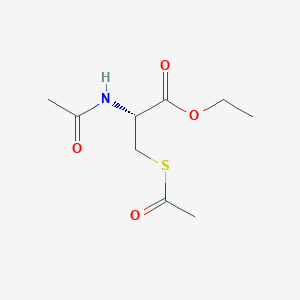
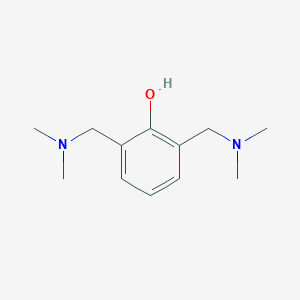
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
